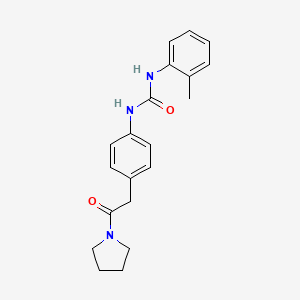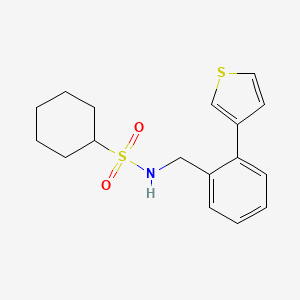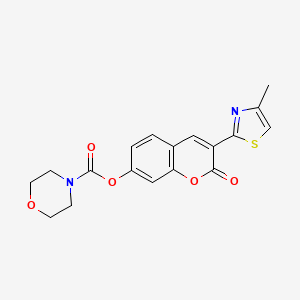
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as MTT, is a chemical compound that has been widely used in scientific research. MTT is a yellow water-soluble compound that is commonly used as a reagent to measure cell viability and proliferation. MTT is a derivative of the thiazolyl blue tetrazolium bromide (MTT) assay, which was first described in 1983 by Mosmann.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Frameworks
The synthesis of novel heterocycles, such as the [1,4]oxazino-[4,3-a]azepine framework, has been achieved through thermal isomerization processes, demonstrating the reactivity and potential for diversification of compounds containing morpholine and chromene units (Mayer & Maas, 1992). Additionally, the judicious application of allyl protecting groups has been pivotal in synthesizing key intermediates for potent DNA-dependent protein kinase inhibitors, showcasing the strategic manipulation of chromenyl and morpholinyl moieties (Rodriguez Aristegui et al., 2006).
Potential Biological Activities
The exploration of 1,2,4-triazole derivatives, including morpholine subunits, has indicated their relevance in the development of antimicrobial and antifungal agents. These studies reveal a concerted effort to harness the biological efficacy of morpholine derivatives through structural modifications, potentially extending to compounds like "3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate" (Sahin et al., 2012). Moreover, the study of mutagenic effects with predicted carcinogenicity of related morpholine derivatives aims at creating drugs with antifungal activity, underscoring the potential therapeutic applications of these compounds (Bushuieva et al., 2022).
Eigenschaften
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-11-10-26-16(19-11)14-8-12-2-3-13(9-15(12)25-17(14)21)24-18(22)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTIGCPPDFXVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
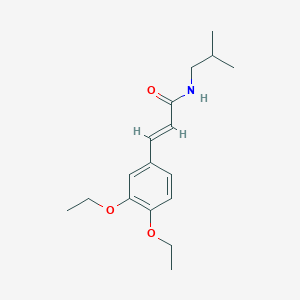
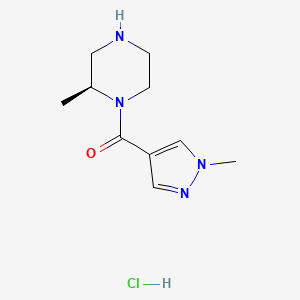
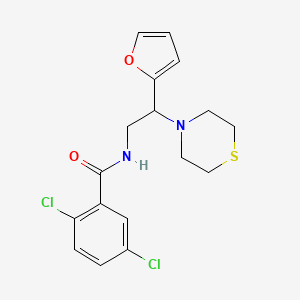
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
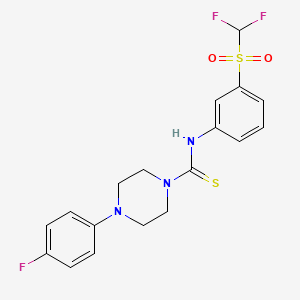
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)


